molecular formula C12H18N2S B14657097 1-[2-(Ethylsulfanyl)phenyl]piperazine CAS No. 40818-92-6

1-[2-(Ethylsulfanyl)phenyl]piperazine

Cat. No.: B14657097
CAS No.: 40818-92-6
M. Wt: 222.35 g/mol
InChI Key: RTXBHRASQHVXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Ethylsulfanyl)phenyl]piperazine is a chemical compound of interest in medicinal chemistry and agrochemical research. It features a piperazine ring, a privileged scaffold in drug discovery, linked to a phenyl ring substituted with an ethylsulfanyl (ethylthio) group at the 2-position. The piperazine moiety is frequently employed in the development of bioactive molecules due to its favorable physicochemical properties and its utility as a building block for arranging pharmacophoric groups . Piperazine derivatives are investigated for a wide spectrum of biological activities. Research into analogous phenylpiperazine compounds highlights their potential as key intermediates for developing agents with acaricidal activity . Furthermore, in pharmaceuticals, the piperazine ring is a common structural component in many FDA-approved drugs, functioning in various roles such as kinase inhibitors and receptor modulators . The specific ethylsulfanyl substituent on this phenylpiperazine derivative may influence its electronic and lipophilic characteristics, making it a valuable synthon for structure-activity relationship (SAR) studies and the synthesis of more complex molecules for biological evaluation. Researchers utilize this compound and its derivatives in the exploration of new therapeutic and agrochemical candidates. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

40818-92-6

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

1-(2-ethylsulfanylphenyl)piperazine

InChI

InChI=1S/C12H18N2S/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3

InChI Key

RTXBHRASQHVXDO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1N2CCNCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(Ethylsulfanyl)phenyl]piperazine typically involves the reaction of 2-(ethylsulfanyl)aniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

1-[2-(Ethylsulfanyl)phenyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(Ethylsulfanyl)phenyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Ethylsulfanyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Key Differences :

  • The ethylsulfanyl group in 1-[2-(Ethylsulfanyl)phenyl]piperazine introduces a bulkier, more lipophilic substituent compared to halogens (e.g., Cl) or electron-withdrawing groups (e.g., CF₃). This may influence solubility and membrane permeability.

Pharmacological Activity

Receptor Binding and CNS Activity
  • 1-(2,3-Dichlorophenyl)piperazine : Exhibits high affinity for dopamine D₂ (Ki = 12 nM) and serotonin 5-HT₁A (Ki = 8 nM) receptors, making it a potent antipsychotic .
  • 1-(2-Pyridinyl)piperazine : Shows moderate D₂/5-HT₁A receptor binding (Ki = 50–100 nM) and anti-HIV activity .
  • 1-[2-(Ethylsulfanyl)phenyl]piperazine : Predicted to have intermediate receptor affinity due to the electron-donating ethylsulfanyl group, which may reduce 5-HT₁A potency compared to electron-withdrawing substituents (e.g., CF₃) .
Table 2: Receptor Binding Affinities of Piperazine Derivatives
Compound D₂ Receptor (Ki, nM) 5-HT₁A Receptor (Ki, nM) Additional Activity Reference
1-(2,3-Dichlorophenyl)piperazine 12 8 Antipsychotic
1-(2-Trifluoromethylphenyl)piperazine 25 15 Sympatholytic (↓ SND*)
1-(2-Pyridinyl)piperazine 50–100 80–120 Anti-HIV
1-[2-(Ethylsulfanyl)phenyl]piperazine (predicted) ~30–50 ~50–80 Potential anticonvulsant

*SND: Sympathetic Nerve Discharge

Antimicrobial and Enzyme Inhibition
  • 1-(4-Fluorophenyl)piperazine-thiazole hybrids : Inhibit acetylcholinesterase (AChE) with IC₅₀ = 0.8–1.2 µM due to thiazole-phenyl interactions .
  • 1-(Substituted phenyl)piperazine-carboxylic acids : Exhibit antibacterial activity against S. aureus (MIC = 4–8 µg/mL), with bulky substituents slightly reducing efficacy .

Key Insight : The ethylsulfanyl group’s moderate size and lipophilicity may balance antibacterial potency and AChE inhibition, avoiding the activity reduction seen with bulky groups (e.g., CF₃) .

Physicochemical Properties

  • Crystal Forms: Analogous compounds like 1-[2-(2,4-dimethylphenylthio)phenyl]piperazine hydrobromide form stable monohydrate crystals (XRPD peaks at 2θ = 3.76°, 19.68°), enhancing pharmaceutical formulation .
  • LogP and Solubility : Ethylsulfanyl’s logP (~2.5) is higher than methoxy (logP ~1.8) but lower than CF₃ (logP ~3.0), suggesting intermediate solubility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-[2-(Ethylsulfanyl)phenyl]piperazine derivatives?

  • Methodological Answer : Synthesis typically involves N-alkylation of piperazine with dibromoalkanes or aryl halides, followed by functionalization of the sulfur-containing group. For example, intermediates like 2-(ethylsulfanyl)phenol can be coupled to piperazine via nucleophilic substitution. Characterization relies on elemental analysis, NMR, and IR spectroscopy to confirm structural integrity . Modifications using β-cyclodextrin inclusion complexes may reduce toxicity but require careful optimization to retain biological activity .

Q. Which analytical techniques are critical for structural validation of synthesized derivatives?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to verify substituent positions and piperazine ring integrity.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities.
  • HPLC purity assays to ensure >95% purity for biological testing .

Q. What in vitro models are suitable for preliminary toxicity assessment?

  • Methodological Answer :

  • Acute toxicity studies in rodent models (e.g., subcutaneous administration) to determine LD50 values .
  • Cell viability assays (e.g., MTT or LDH release) in human cell lines (e.g., HEK-293) to screen for cytotoxicity.
  • Compare toxicity profiles to reference compounds (e.g., lidocaine) to benchmark safety margins .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on aromatic rings influence biological activity?

  • Methodological Answer :

  • Ortho/para-substituted derivatives often enhance enzyme inhibitory activity (e.g., DPP-IV inhibition) due to improved steric complementarity with hydrophobic enzyme pockets. Meta-substitution disrupts binding in most cases .
  • For receptor targeting (e.g., 5-HT7R), para-substituted electron-withdrawing groups (EWGs) like nitro or trifluoromethyl improve affinity by stabilizing π-π interactions. Ortho-substituted analogs may reduce metabolic stability .
  • Use density functional theory (DFT) to calculate substituent electronic effects and correlate with experimental IC50 values .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Perform comparative molecular field analysis (CoMFA) to refine docking models if predicted antiplatelet activity (e.g., via PASS software) exceeds experimental results .
  • Validate hypotheses using site-directed mutagenesis (for enzyme targets) or radioligand binding assays (for receptors) to identify key residue interactions .
  • Investigate solvent effects or aggregation states via dynamic light scattering (DLS) to rule out false negatives in activity assays .

Q. How can molecular docking guide the optimization of piperazine-based enzyme inhibitors?

  • Methodological Answer :

  • Use induced-fit docking (e.g., Schrödinger Suite) to model conformational changes in targets like DPP-IV or SARS-CoV-2 PLpro. Prioritize derivatives forming hydrogen bonds with catalytic residues (e.g., Ser630 in DPP-IV) .
  • For protease inhibitors, avoid N-sulfonylation of piperazine, which disrupts salt bridges with acidic residues (e.g., Glu167 in PLpro) .
  • Validate docking poses with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability under physiological conditions .

Q. What are the implications of N-substitution on piperazine pharmacokinetics?

  • Methodological Answer :

  • N-Alkylation (e.g., with methyl or benzyl groups) increases lipophilicity, improving blood-brain barrier penetration for CNS targets (e.g., D3 receptor agonists) .
  • Hydrophilic substituents (e.g., hydroxyethyl) enhance aqueous solubility but may reduce oral bioavailability. Optimize via logP/logD profiling and in situ intestinal permeability assays .
  • Monitor metabolic stability using hepatic microsome assays to identify vulnerable sites (e.g., sulfur oxidation) .

Q. How do environmental factors affect the stability of the piperazine moiety?

  • Methodological Answer :

  • Under oxidative conditions (e.g., MnO2), the piperazine ring undergoes N-dealkylation or hydroxylation , degrading into aniline derivatives. Characterize degradation products via LC-MS .
  • Adjust formulation pH to 4–6 to minimize hydrolysis. Use accelerated stability testing (40°C/75% RH) to predict shelf life .

Q. What in silico tools predict anti-inflammatory or antiplatelet potential of derivatives?

  • Methodological Answer :

  • PASS software predicts antiplatelet activity based on structural similarity to known inhibitors (e.g., clopidogrel) .
  • For anti-inflammatory potential, apply QSAR models trained on NF-κB or iNOS inhibition data. Prioritize derivatives with benzothiazolone fragments .
  • Validate predictions using ELISA-based cytokine assays (e.g., TNF-α suppression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.